molecular formula C10H7F5O B157058 2,2,3,3,3-Pentafluoro-1-(P-tolyl)propane-1-one CAS No. 10116-95-7

2,2,3,3,3-Pentafluoro-1-(P-tolyl)propane-1-one

Cat. No. B157058
CAS RN: 10116-95-7
M. Wt: 238.15 g/mol
InChI Key: HSRRAQYEUJPFGA-UHFFFAOYSA-N
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Description

The compound 2,2,3,3,3-Pentafluoro-1-(P-tolyl)propane-1-one is a fluorinated organic molecule that is likely to possess unique chemical and physical properties due to the presence of multiple fluorine atoms. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar fluorinated organic compounds and their synthesis methods.

Synthesis Analysis

The synthesis of fluorinated organic compounds can be complex due to the reactivity of fluorine. However, efficient synthetic routes have been developed for related compounds. For example, pentafluorophenylammonium triflate has been used as a catalyst in the one-pot synthesis of indeno[1,2-b]pyridin-5-one derivatives, which suggests that similar catalytic systems might be applicable for synthesizing the target compound . Additionally, the synthesis of polyfluoroalkylated compounds, such as 1-aryl-3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes, has been achieved under mild conditions, indicating that analogous methods could potentially be adapted for the synthesis of 2,2,3,3,3-Pentafluoro-1-(P-tolyl)propane-1-one .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by strong electron-withdrawing effects due to the fluorine atoms. This can lead to unique electronic properties, as seen in the study of 1,4-dihydropyrrolo[3,2-b]pyrroles, where strategic placement of electron-withdrawing substituents resulted in interesting optical properties . Similarly, the structure of 2,2,3,3,3-Pentafluoro-1-propanol was thoroughly investigated, revealing a variety of stable conformations and highlighting the structural diversity that fluorination can introduce .

Chemical Reactions Analysis

Fluorinated compounds can undergo a range of chemical reactions. Electrophilic substitution reactions have been observed with 1-pentafluorophenyl-1H-pyrrole derivatives, leading to the formation of acylpyrroles . This suggests that the pentafluoro-1-(P-tolyl) moiety in the target compound may also be reactive towards electrophilic substitution, potentially allowing for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine atoms. For instance, the strong electronegativity of fluorine can affect the acidity, lipophilicity, and stability of the compound. The study of 2,2,3,3,3-pentafluoro-1-propanol revealed insights into conformational conversion and tunnelling motion, which are aspects that could also be relevant to the physical behavior of 2,2,3,3,3-Pentafluoro-1-(P-tolyl)propane-1-one . The fluorination typically enhances the thermal and chemical stability of the compounds, which could be an important property of the target molecule.

Safety and Hazards

Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical/ventilating/lighting/equipment. Ensure that eyewash stations and safety showers are close to the workstation location .

Future Directions

2,2,3,3,3-Pentafluoro-1-propanol is an alternative cleaning agent for chlorofluorocarbon . It has potential applications in various fields such as agrochemical, pharmaceutical, and dyestuff .

properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O/c1-6-2-4-7(5-3-6)8(16)9(11,12)10(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRRAQYEUJPFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,3-Pentafluoro-1-(P-tolyl)propane-1-one

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